molecular formula C12H24N2O3 B1486717 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 558443-53-1

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No. B1486717
M. Wt: 244.33 g/mol
InChI Key: DDAYUMXPDZXTIO-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

To a solution of piperidin-4-yl-carbamic acid tert-butyl ester 3 (10 g, 50 mmol) in 100 ml of methanol are added sodium carbonate (21.2 g, 200 mmol) and 2-bromoethanol (7.1 ml, 100 mmol). The mixture is stirred over night. The solvents are then evaporated and the residue is triturated with DCM, filtered and evaporated again. The crude product is purified by chromatography using EtOAc/MeOH (saturated with ammonia): 9/1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:22][CH2:23][OH:24]>CO>[C:1]([O:5][C:6](=[O:14])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:22][CH2:23][OH:24])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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